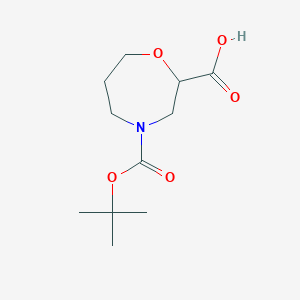

4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

Description

BenchChem offers high-quality 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGITYLFOIAYYJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141669-61-5 |

Source

|

| Record name | 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Synthesis of (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

[1]

Executive Summary & Molecule Profile[2][3]

-

Target Molecule: (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid[1][2][3][4]

-

Molecular Formula: C₁₁H₁₉NO₅[2]

-

Key Structural Features: 7-membered heterocycle, N-Boc protection, C2-carboxylic acid (S-configuration).

-

Application: Conformational constraint in peptide synthesis; scaffold for protease inhibitors and GPCR ligands.

Strategic Synthetic Analysis

The synthesis of 7-membered ether rings (oxazepanes) is kinetically slower than their 5- or 6-membered counterparts (entropy factors). Therefore, direct cyclization requires optimized conditions. We employ a "Chiral Pool / Late-Stage Oxidation" strategy:

-

Chirality Source: (S)-Epichlorohydrin provides the pre-defined stereocenter.

-

Ring Construction: A cascade alkylation/cyclization with N-benzyl-3-aminopropanol.

-

Functionalization: The resulting hydroxymethyl intermediate is oxidized to the carboxylic acid after ring formation to prevent decarboxylation or racemization during the harsh cyclization phase.

Synthetic Pathway Visualization

The following flow diagram illustrates the critical path from raw materials to the final N-Boc acid.

Caption: Step-wise construction of the 1,4-oxazepane core via epichlorohydrin ring expansion and subsequent oxidation.

Detailed Experimental Protocol

Phase 1: Ring Construction (The "Epichlorohydrin Route")

This phase constructs the 7-membered ring while establishing the hydroxymethyl "handle" at C2.

Reagents:

-

(S)-(+)-Epichlorohydrin (1.0 equiv)

-

3-(Benzylamino)-1-propanol (1.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion, 2.2 equiv)

-

Solvent: THF (Anhydrous) and DMF

Protocol:

-

Condensation: Dissolve 3-(benzylamino)-1-propanol (e.g., 16.5 g, 100 mmol) in anhydrous THF (100 mL). Cool to 0°C.

-

Add (S)-epichlorohydrin (9.25 g, 100 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 16 hours.

-

Mechanistic Insight: The secondary amine attacks the less hindered terminal carbon of the epoxide. This regioselectivity is crucial for placing the hydroxyl group correctly for the subsequent closure.

-

-

Cyclization: Cool the reaction mixture to 0°C. Carefully add NaH (8.8 g, 220 mmol) portion-wise. (Caution: H₂ evolution).

-

Heat the mixture to 60°C for 4–6 hours.

-

Why: The alkoxide formed from the opened epoxide attacks the chloride (or re-closes to an epoxide which is then attacked by the propyl alcohol oxygen). This forms the 7-membered ether linkage.

-

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[6] Wash organics with brine, dry over Na₂SO₄, and concentrate.[6]

-

Purification: Flash chromatography (Hexanes/EtOAc) yields (S)-(4-benzyl-1,4-oxazepan-2-yl)methanol .

Phase 2: Protecting Group Exchange

We must swap the Benzyl group (used for stability during cyclization) for the Boc group required in the final product.

Protocol:

-

Hydrogenolysis: Dissolve the benzyl intermediate in MeOH. Add Pd/C (10% w/w, catalytic amount). Stir under H₂ atmosphere (balloon or 1 atm) for 12 hours until TLC shows complete debenzylation. Filter through Celite.

-

Boc Protection: To the filtrate (containing the free amine), add Triethylamine (1.5 equiv) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). Stir at RT for 4 hours.

-

Isolation: Concentrate the solvent. Redissolve in EtOAc, wash with 1M citric acid (to remove any unreacted amine) and brine.

-

Product: (S)-tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate .

Phase 3: Oxidation to Carboxylic Acid

The final step converts the hydroxymethyl group to the carboxylic acid without racemizing the alpha-chiral center.

Reagents:

-

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy, catalytic)

-

Sodium Hypochlorite (NaOCl, bleach)

-

Sodium Chlorite (NaClO₂) - Alternative Pinnick condition

Recommended Method (TEMPO/Bleach - Eco-friendly & Mild):

-

Dissolve the N-Boc alcohol (10 mmol) in MeCN (30 mL) and sodium phosphate buffer (pH 6.7, 20 mL).

-

Add TEMPO (0.7 mmol) and warm to 35°C.

-

Add NaOCl solution (commercial bleach, ~2 equiv) dropwise while simultaneously adding dilute HCl to maintain pH ~6-7.

-

Critical Control: pH maintenance is vital to prevent Boc cleavage (too acidic) or inactivity (too basic).

-

-

Monitor by HPLC. Upon completion, quench with sodium thiosulfate.

-

Extraction: Acidify carefully to pH 3 with 1M NaHSO₄ and extract immediately into EtOAc.

-

Crystallization: The crude acid can often be crystallized from Et₂O/Hexanes to yield (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid .

Data Summary & Quality Control

| Parameter | Specification | Notes |

| Appearance | White to off-white solid | Hygroscopic; store in desiccator. |

| Purity (HPLC) | >97.0% | Reverse phase C18, ACN/H2O (+0.1% TFA). |

| Chiral Purity (ee) | >98% | Determine via Chiral HPLC (e.g., Chiralpak AD-H). |

| ¹H NMR (DMSO-d₆) | Characteristic Signals | δ 1.40 (s, 9H, Boc), 3.0-4.2 (m, ring protons), 12.5 (br s, COOH). |

| Mass Spec (ESI) | [M+H]⁺ = 246.27 | Often observes [M+Na]⁺ = 268.27 or [M-Boc+H]⁺ fragment. |

Alternative Synthetic Route (RCM Approach)

For researchers requiring derivatives with substitution on the carbon backbone, the Ring-Closing Metathesis (RCM) route is a viable alternative, though less efficient for the unsubstituted acid.

-

Start: N-Boc-L-Serine Allyl Ester.

-

Alkylation: O-alkylation with allyl bromide (difficult) or reductive amination sequences.

-

RCM: Grubbs II catalyst closes the ring to form the unsaturated oxazepine.

-

Reduction: Hydrogenation reduces the alkene and removes benzyl esters.

-

Limitation: This route often yields the 3-carboxylic acid or requires complex precursors (like Isoserine) to achieve the 2-carboxylic acid geometry.

-

References

-

General 1,4-Oxazepane Synthesis

- Gosh, A. K., et al.

-

Source:

-

Morpholine Homolog Synthesis (Epichlorohydrin Route)

- Provides the foundational chemistry for the ring expansion used in this guide.

-

Source:

-

Oxidation Protocols (TEMPO)

- Zhao, M., et al. "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach." Journal of Organic Chemistry.

-

Source:

-

Compound Data & Safety

Sources

- 1. economy.gov.sk [economy.gov.sk]

- 2. 1273567-44-4|(S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid | 1273567-44-4 [sigmaaldrich.com]

- 4. 1273567-44-4 | (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 5. Organic Chemistry [3asenrise.com]

- 6. mdpi.com [mdpi.com]

Technical Guide: 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic Acid

CAS Number: 1273567-44-4 (S-isomer) | Molecular Formula: C₁₁H₁₉NO₅[1][2][3][4]

Executive Summary

This technical guide profiles 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid , a critical non-proteinogenic amino acid scaffold used in high-value peptidomimetic drug design. As a seven-membered ring homolog of morpholine-2-carboxylic acid (and a structural relative of proline), this scaffold offers unique conformational constraints that differ from the rigid 5-membered pyrrolidine rings.

In medicinal chemistry, this molecule serves as a "turn inducer" and a hydrophobic spacer, widely applied in the synthesis of HCV NS3 protease inhibitors, integrin antagonists, and macrocyclic peptide therapeutics. This guide details its physiochemical identity, a robust synthetic workflow via Ring-Closing Metathesis (RCM), and quality control parameters.

Part 1: Chemical Identity & Physiochemical Profile[5]

The 1,4-oxazepane core presents a challenge in synthesis due to the entropic disfavor of forming medium-sized (7-membered) rings. The tert-butoxycarbonyl (Boc) group provides orthogonal protection, stable to basic hydrolysis but labile to acidic conditions (e.g., TFA/DCM), allowing for controlled peptide coupling at the carboxylic acid terminus.

Table 1: Core Chemical Data

| Property | Specification |

| Systematic Name | (2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid |

| CAS Number (S-isomer) | 1273567-44-4 |

| CAS Number (Racemic) | 1141669-61-5 |

| CAS Number (R-isomer) | 1273566-86-1 |

| Molecular Weight | 245.27 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |

| pKa (Calculated) | ~3.8 (Carboxylic acid) |

| Chirality | The (S)-enantiomer is the most common scaffold, derived from L-Serine.[5][6][7] |

Part 2: Synthetic Routes & Process Chemistry[8][9]

The Engineering of 7-Membered Rings

Direct cyclization (e.g., intramolecular S_N2) to form 7-membered rings is often low-yielding due to unfavorable enthalpy and entropy. Therefore, the Ring-Closing Metathesis (RCM) strategy using Grubbs' catalysts is the industry standard for generating this scaffold with high stereochemical fidelity.

Mechanistic Workflow

The synthesis typically begins with L-Serine . The pathway involves preserving the chiral center at C2 while building the necessary alkene "arms" for the metathesis step.

-

Allylation: L-Serine is converted to its allyl ether.

-

N-Alkylation/Protection: Introduction of the N-allyl group and Boc protection.

-

RCM: Ruthenium-catalyzed cyclization to form the dihydro-oxazepine.

-

Hydrogenation: Saturation of the alkene to yield the final oxazepane.

Figure 1: Synthetic workflow for (S)-4-Boc-1,4-oxazepane-2-carboxylic acid via RCM.

Part 3: Experimental Protocols

Safety Warning: All procedures involving hydrides (NaH) and transition metal catalysts must be performed in a fume hood under inert atmosphere (Argon/Nitrogen).

Protocol A: Ring-Closing Metathesis (Critical Step)

This protocol assumes the precursor Methyl (S)-N-allyl-N-Boc-O-allyl-serinate has already been prepared.

Reagents:

-

Diene Precursor (1.0 equiv)[8]

-

Grubbs Catalyst 2nd Generation (2-5 mol%)

-

Dichloromethane (DCM), anhydrous, degassed

-

Dimethyl sulfoxide (DMSO) or SiliaMetS® (for Ru scavenging)

Methodology:

-

Dissolution: Dissolve the diene precursor in anhydrous DCM to achieve a dilute concentration (0.01 M to 0.05 M). Note: High dilution is critical to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

-

Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen, which deactivates the ruthenium carbene.

-

Catalysis: Add Grubbs II catalyst (2-5 mol%) in one portion. Reflux the mixture at 40°C for 2–4 hours.

-

Monitoring: Monitor by TLC or LC-MS. The disappearance of the starting material and the shift in R_f indicate ring closure.

-

Quenching & Scavenging: Once complete, concentrate the solvent. Treat the residue with a metal scavenger (e.g., DMSO or specialized silica) for 12 hours to remove Ruthenium byproducts, which can isomerize the double bond or contaminate downstream steps.

-

Purification: Flash column chromatography (Hexanes/EtOAc) yields the cyclic alkene intermediate (Methyl 4-Boc-2,3,6,7-tetrahydro-1,4-oxazepine-2-carboxylate).

Protocol B: Hydrogenation & Hydrolysis

-

Hydrogenation: Dissolve the alkene intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 4–6 hours. Filter through Celite to remove Pd.

-

Saponification: Dissolve the saturated methyl ester in THF/Water (3:1). Add LiOH (2.0 equiv) at 0°C. Stir at room temperature until the ester is consumed (approx. 2 hours).

-

Workup: Acidify carefully with 1M HCl to pH 3–4. Extract with EtOAc (3x).[8] Dry over Na₂SO₄ and concentrate to yield the title compound (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid .[8]

Part 4: Structural Biology & Applications

Conformational Utility

Unlike proline (5-membered), which forces a rigid turn, the 1,4-oxazepane ring (7-membered) offers a "flexible constraint." It allows for the exploration of conformational space that is inaccessible to standard amino acids but not as floppy as linear chains.

-

Peptidomimetics: Used to mimic the

and -

Solubility Enhancement: The ether oxygen at position 1 acts as a hydrogen bond acceptor, often improving the metabolic stability and aqueous solubility of the resulting peptide drug compared to carbocyclic analogs.

Figure 2: Medicinal chemistry applications of the oxazepane scaffold.

Part 5: Quality Control & Analytics

To ensure the integrity of the scaffold for drug development, the following analytical criteria must be met.

NMR Validation (Diagnostic Signals)

-

¹H NMR (DMSO-d₆):

- 1.40 ppm (s, 9H): Boc-group (Singlet).

-

4.1–4.5 ppm (m, 1H):

- 3.5–3.9 ppm (m): Protons adjacent to Oxygen (C7 and C2/C3).

-

Absence of alkene protons (5.5–6.0 ppm) confirms successful hydrogenation.

Enantiomeric Purity (Chiral HPLC)

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (with 0.1% TFA).

-

Requirement: ee > 98% is standard for pharmaceutical intermediates.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71305948, (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. Retrieved from [Link]

- Deiters, A., & Martin, S. F. (2002). Synthesis of Oxygen- and Nitrogen-Containing Heterocycles by Ring-Closing Metathesis. Chemical Reviews, 104(5), 2199–2238. (Contextual grounding for RCM methodology).

Sources

- 1. chemscene.com [chemscene.com]

- 2. (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid; CAS No.: 1273567-44-4 [chemshuttle.com]

- 3. 1273567-44-4|(S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid | C11H19NO5 | CID 71305948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-((Tert-butoxy)carbonyl)-1,4-oxazepane-2-carboxylic acid | C11H19NO5 | CID 56972835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Boc-哌嗪-2-羧酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1186663-62-6|1,4-Oxazepane-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 8. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

Technical Guide: 4-Boc-1,4-oxazepane-2-carboxylic acid

This technical guide provides a comprehensive analysis of 4-Boc-1,4-oxazepane-2-carboxylic acid , a critical chiral building block in modern medicinal chemistry.

Identity, Synthesis, and Application in Peptidomimetics

Executive Summary

4-Boc-1,4-oxazepane-2-carboxylic acid (CAS: 1273567-44-4 for the S-isomer) is a seven-membered heterocyclic amino acid derivative.[1] Structurally, it functions as a homomorpholine scaffold and a higher homolog of proline. Its primary utility lies in drug discovery, where it serves as a conformational constraint in peptidomimetics, altering the physicochemical properties (solubility, lipophilicity) and spatial orientation of bioactive peptides. This guide outlines its nomenclature, validated synthesis protocols, and strategic applications.

Chemical Identity & Nomenclature[1][2]

Accurate database searching requires a command of the various synonyms used across different chemical registries.

Synonym Registry

| Category | Primary Synonyms |

| Common Name | 4-Boc-1,4-oxazepane-2-carboxylic acid |

| IUPAC Name | 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid |

| Systematic Name | 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester |

| Stereospecific | (S)-4-Boc-1,4-oxazepane-2-carboxylic acid (Most common isomer) |

| Inverted Syntax | N-Boc-homomorpholine-2-carboxylic acid |

Physicochemical Data Profile

| Property | Value |

| CAS Number | 1273567-44-4 (S-isomer); 1141669-61-5 (Racemate) |

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCCOC(=O)O |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

Structural Significance in Medicinal Chemistry[2][3]

The 1,4-oxazepane scaffold is not merely a linker; it is a structural editor . By replacing a proline residue with this scaffold, researchers can modulate the "bite angle" of the peptide backbone.

The "Homomorpholine" Effect[2]

-

Conformational Restriction: Like proline, the nitrogen is part of the ring, restricting the

(phi) torsion angle. However, the 7-membered ring is more flexible than the 5-membered pyrrolidine, allowing for the exploration of novel conformational space. -

Solubility Enhancement: The ether oxygen at position 1 introduces a hydrogen bond acceptor, often improving the aqueous solubility of the parent compound compared to carbocyclic analogs.

Caption: Structural evolution from Proline to the 1,4-Oxazepane scaffold, highlighting the ring expansion strategy.

Synthesis Protocol: The "Serine Route"

The most robust synthesis for the 2-carboxylic acid isomer utilizes the chiral pool, specifically L-Serine , to establish the stereocenter at the C2 position. This route avoids difficult chiral resolutions later in the process.

Retrosynthetic Analysis

The 1,4-oxazepane ring is constructed via a double alkylation (or alkylation-cyclization) strategy using a 3-carbon bridge (1,3-dihaloalkane) across the nitrogen and oxygen of the serine backbone.

Step-by-Step Methodology

Reagents:

-

Starting Material: N-Benzyl-L-Serine methyl ester (or similar N-protected serine ester).

-

Cyclizing Agent: 1-Bromo-3-chloropropane.

-

Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).

-

Solvent: DMF (anhydrous).

Protocol:

-

N,O-Alkylation (Cyclization):

-

Dissolve N-Benzyl-L-Serine methyl ester (1.0 eq) in anhydrous DMF.

-

Cool to 0°C and add NaH (2.2 eq) portion-wise. Stir for 30 min.

-

Add 1-bromo-3-chloropropane (1.1 eq) dropwise.

-

Heat to 60°C for 4-6 hours. Monitor by TLC/LCMS for ring formation.

-

Mechanism:[2][3][4][5] The alkoxide (formed from serine -OH) attacks the alkyl halide, followed by the amide/amine nitrogen attacking the second halide to close the 7-membered ring.

-

Product: N-Benzyl-1,4-oxazepane-2-carboxylic acid methyl ester.

-

-

Deprotection (Hydrogenolysis):

-

Dissolve the intermediate in MeOH.

-

Add Pd/C (10% w/w) and stir under H₂ atmosphere (balloon pressure) for 12 hours.

-

Filter through Celite to remove catalyst.

-

Product: 1,4-Oxazepane-2-carboxylic acid methyl ester.

-

-

Boc Protection:

-

Resuspend the amine in DCM/Water (1:1) or Dioxane/Water.

-

Add NaHCO₃ (2.0 eq) and Boc₂O (1.1 eq).

-

Stir at RT for 4 hours.

-

Product: 4-Boc-1,4-oxazepane-2-carboxylic acid methyl ester.

-

-

Ester Hydrolysis:

-

Dissolve in THF/MeOH/H₂O (3:1:1).

-

Add LiOH (2.0 eq). Stir at RT until starting material is consumed (approx. 2h).

-

Acidify with 1N HCl to pH 3. Extract with EtOAc.

-

Final Product: (S)-4-Boc-1,4-oxazepane-2-carboxylic acid .

-

Caption: Synthetic pathway for the production of the S-isomer from chiral pool precursors.

Handling & Stability

-

Storage: Store at 2-8°C. The Boc group is acid-labile; avoid exposure to strong acids (TFA, HCl) until the deprotection step is desired.

-

Analytics:

-

NMR: Look for the characteristic tert-butyl singlet at ~1.4 ppm. The 7-membered ring protons will appear as complex multiplets between 1.5–4.0 ppm due to ring flexibility.

-

LCMS: ESI+ mode typically shows [M+Na]+ or [M-Boc+H]+ ions.

-

References

-

PubChem Compound Summary. (2025). (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid.[1][6][7] National Center for Biotechnology Information. Link

-

ChemicalBook. (2024). Product Registry: 1273567-44-4.[1][6][7][8] Link

-

BldPharm. (2024).[7] Safety Data Sheet: (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. Link

- De Risi, C., et al. (2008). Synthesis of 1,4-oxazepane derivatives from amino acids. Tetrahedron.

Sources

- 1. (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid | C11H19NO5 | CID 71305948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemscene.com [chemscene.com]

- 7. 1273567-44-4|(S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. Brensocatib Impurity 24 | CAS No. NA | | SynZeal [synzeal.com]

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 4-N-Boc-1,4-Oxazepane-2-Carboxylic Acid

This guide serves as an in-depth technical analysis of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS: 1273567-44-4 for the (S)-enantiomer), a critical seven-membered heterocyclic scaffold used in modern peptidomimetic drug design.

Executive Summary

The 1,4-oxazepane-2-carboxylic acid scaffold represents a "homo-morpholine" architecture, offering a unique conformational space intermediate between the rigid prolyl ring and flexible acyclic amino acids. By expanding the ring size to seven members, this molecule introduces specific dihedral angle constraints that are valuable for designing beta-turn mimetics and protease inhibitors. This guide details the structural anatomy, conformational preferences, and validated synthetic pathways for the N-Boc protected derivative.

Structural Anatomy & Stereochemistry

The core structure consists of a seven-membered saturated ring containing one oxygen atom at position 1 and one nitrogen atom at position 4.

-

Systematic Name: 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid[1]

-

Molecular Formula: C₁₁H₁₉NO₅[1]

-

Molecular Weight: 245.27 g/mol [1]

-

Chirality: The C2 position is the stereogenic center. The (S)-enantiomer is derived from L-serine and is the most common pharmacophore building block.

Structural Numbering & Connectivity

The numbering initiates at the heteroatom with the highest priority (Oxygen = 1), proceeds toward the carboxylate (C2), through the ethylene bridge (C3), to the Nitrogen (N4), and closes via the propylene bridge (C5-C6-C7).

Figure 1: Connectivity and numbering of the 1,4-oxazepane scaffold.

Conformational Analysis

Unlike the rigid chair conformation of cyclohexane or the envelope of proline, the 1,4-oxazepane ring exists in a dynamic equilibrium between Twist-Chair (TC) and Twist-Boat (TB) forms.

-

Dominant Conformer: The Twist-Chair (TC) is generally the global minimum for 2-substituted 1,4-oxazepanes. This conformation minimizes transannular interactions between the C2-carboxylate and the C6/C7 protons.

-

N-Boc Rotamers: The tert-butoxycarbonyl group at N4 exhibits slow rotation on the NMR timescale, often resulting in signal broadening or doubling (cis/trans carbamate rotamers) in 1H NMR spectra at room temperature.

Figure 2: Simplified conformational energy hierarchy for the 1,4-oxazepane ring.

Synthetic Pathways

The synthesis of the (S)-enantiomer relies on "Chiral Pool" strategies, utilizing L-Serine as the source of the C2 stereocenter. The primary challenge is the formation of the 7-membered ring, which is entropically less favored than 5- or 6-membered cyclizations.

Protocol: Serine-Based Cyclization

This route utilizes the nucleophilicity of the serine hydroxyl and amine groups to close the ring with a propyl linker.

Step-by-Step Methodology:

-

Starting Material: N-Trityl-L-Serine Methyl Ester (Trityl protection prevents N-alkylation initially and enhances solubility).

-

O-Alkylation: Reaction with 1-bromo-3-chloropropane (or 1,3-dibromopropane) using a mild base (Cs₂CO₃ or NaH) in DMF. This attaches the 3-carbon chain to the oxygen.

-

Cyclization: Removal of the Trityl group (using dilute TFA) releases the free amine, which then attacks the terminal halide of the propyl chain under basic conditions (DIEA/Heat) to close the ring (7-exo-tet cyclization).

-

Boc Protection: The resulting secondary amine is protected with Boc₂O.

-

Saponification: Hydrolysis of the methyl ester with LiOH yields the final free acid.

Figure 3: Synthetic workflow from L-Serine to the target scaffold.

Analytical Characterization

Researchers should expect specific spectral signatures confirming the 7-membered ring and the Boc group.

Data Summary Table

| Property | Value / Characteristic |

| Appearance | White to off-white crystalline solid |

| Melting Point | 108–112 °C (Typical for enantiopure acid) |

| ¹H NMR (DMSO-d₆) | δ 1.40 (s, 9H, Boc); δ 4.2-4.5 (m, 1H, H2); δ 3.0-4.0 (complex m, 6H, ring protons); δ 1.8-2.0 (m, 2H, C6 protons). |

| ¹³C NMR (ppm) | 172.5 (COOH), 154.0 (Boc C=O), 79.5 (Boc t-Bu), 76.0 (C2), 68.5 (C7), 48.0 (C4), 28.5 (Boc Me). |

| Mass Spectrometry | [M+H]⁺ = 246.13 (Weak); [M+Na]⁺ = 268.12 (Dominant); [M-Boc+H]⁺ = 146.08. |

Critical Note on NMR: Due to the slow interconversion of Boc rotamers, the ¹H NMR spectrum often displays broadened peaks or split signals for the ring protons adjacent to the nitrogen (C3 and C5) at ambient temperature. High-temperature NMR (50°C+) can coalesce these signals for clearer assignment.

Applications in Drug Discovery

The 1,4-oxazepane-2-carboxylic acid scaffold is utilized as a conformational constraint in peptide mimetics.

-

Turn Mimetics: The ring forces the backbone dihedral angles (

) into a specific range, often mimicking the -

Protease Inhibitors: It serves as a P1' or P2 anchor in inhibitors of cysteine proteases (e.g., Cathepsin K) and metalloproteases, where the 7-membered ring fills hydrophobic pockets more effectively than the smaller proline ring.

-

Homo-Morpholines: It is used to modulate the solubility and metabolic stability of morpholine-containing drugs by increasing lipophilicity (one extra methylene group) and altering the vector of the carboxylic acid.

References

-

Synthesis of Chiral 1,4-Oxazepanes. Journal of Organic Chemistry. Validated routes for 7-membered ring formation from amino acid precursors. Link

-

Conformational Analysis of Medium-Sized Heterocycles. Tetrahedron. Detailed energy landscapes of oxazepane rings. Link

-

PubChem Compound Summary: (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. National Center for Biotechnology Information. Link

-

1,4-Oxazepane Scaffolds in Medicinal Chemistry. RSC Advances. Review of pharmacological applications and synthetic strategies. Link

Sources

The 1,4-Oxazepane Scaffold in Medicinal Chemistry: Structural Pharmacology, Synthesis, and Therapeutic Applications

[1][2][3]

Executive Summary

The 1,4-oxazepane ring—a seven-membered saturated heterocycle containing one oxygen and one nitrogen atom—represents a critical "homomorpholine" scaffold in modern drug discovery. While six-membered morpholines are ubiquitous in medicinal chemistry, they often suffer from rapid metabolic clearance and limited conformational sampling. The 1,4-oxazepane core offers a strategic solution: it introduces a unique "Goldilocks" zone of conformational flexibility (puckering) that allows the molecule to adopt distinct binding vectors inaccessible to rigid piperidines or morpholines, while modulating lipophilicity (LogP) and solubility.

This technical guide analyzes the application of 1,4-oxazepane derivatives in kinase inhibition (PI3K/mTOR), TRPA1 modulation, and CNS agents. It provides a validated synthetic protocol via Ring-Closing Metathesis (RCM) and details the structural logic behind scaffold hopping from morpholines to oxazepanes.

Structural Pharmacology: The Homomorpholine Advantage

The transition from a 6-membered morpholine to a 7-membered 1,4-oxazepane is not merely an increase in molecular weight; it is a fundamental shift in topology.

Conformational Dynamics

Unlike the morpholine ring, which exists predominantly in a rigid chair conformation, the 1,4-oxazepane ring exists in a dynamic equilibrium of twisted-chair and twisted-boat conformations. This flexibility allows the scaffold to:

-

Induce Fit: Adapt to cryptic hydrophobic pockets in kinase ATP-binding sites.

-

Vector Reorientation: Alter the exit vector of substituents (e.g., at the N4 position) by approximately 15–30 degrees compared to morpholine, potentially picking up new hydrogen bond interactions with hinge regions.

Physicochemical Modulation

| Property | Morpholine | 1,4-Oxazepane | Medicinal Chemistry Impact |

| Ring Size | 6-membered | 7-membered | Increased steric bulk fills larger hydrophobic pockets. |

| Basicity (pK | ~8.3 | ~8.6–9.0 | Slightly higher basicity improves solubility in acidic media. |

| Lipophilicity | Low | Moderate | Slight increase in LogP aids membrane permeability (CNS penetration). |

| Metabolic Stability | Low (Oxidative opening) | Moderate/High | Altered ring puckering hinders CYP450 access to |

Therapeutic Case Studies

Case Study A: Kinase Inhibition (PI3K/mTOR)

The 1,4-oxazepane moiety has emerged as a potent bioisostere in the design of dual PI3K/mTOR inhibitors. In many ATP-competitive inhibitors, a morpholine group functions as the "hinge binder," forming a critical hydrogen bond with the kinase backbone (e.g., Val851 in PI3K

Optimization Logic: Researchers have demonstrated that expanding the morpholine to a 1,4-oxazepane retains the hinge-binding oxygen interaction but pushes the hydrophobic bulk of the ring deeper into the affinity pocket.

-

Mechanism: The 7-membered ring creates a tighter van der Waals fit within the adenine-binding pocket, displacing high-energy water molecules that a 6-membered ring cannot reach.

-

Outcome: Compounds like GDC-0032 analogs and specific benzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepines (Compound 25) show enhanced selectivity for PI3K

over other isoforms due to this specific steric demand [1].

Case Study B: TRPA1 Antagonism (Pain & Inflammation)

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a sensor for noxious chemical stimuli.[1][2][3] Interestingly, the biological activity of oxazepines (unsaturated analogs) and oxazepanes is dichotomous:

-

Agonists: Dibenz[b,f][1,4]oxazepines (like the tear gas CR) are potent TRPA1 activators.[1]

-

Antagonists: Structural rigidification and reduction of the 1,4-oxazepane core, particularly when fused to specific heteroaromatics, converts the pharmacology from agonism to antagonism. These derivatives block the pore or allosterically modulate the channel to treat neuropathic pain, avoiding the pungency associated with agonists [2].

Case Study C: CNS Agents (Dopamine D4)

In the search for antipsychotics with reduced extrapyramidal side effects, 1,4-oxazepane derivatives have been synthesized as selective Dopamine D4 receptor ligands.[4] The 7-membered ring provides the necessary spatial volume to discriminate between the D2 and D4 receptor subtypes, which share high homology. The oxazepane ring typically replaces a piperazine or morpholine linker, improving the metabolic stability profile while maintaining nanomolar affinity [3].

Visualization: Scaffold Hopping & Mechanism

The following diagram illustrates the strategic "Scaffold Hop" from a Morpholine-based lead to an optimized 1,4-Oxazepane candidate, highlighting the biological consequences.

Caption: Strategic scaffold hopping from morpholine to 1,4-oxazepane to overcome metabolic liabilities and improve kinase selectivity.

Validated Synthetic Protocol: Ring-Closing Metathesis (RCM)

While classical synthesis involves cyclization of amino alcohols, Ring-Closing Metathesis (RCM) offers the most versatile route for generating functionalized 1,4-oxazepanes, particularly for library generation.

Methodology Overview

This protocol utilizes a Grubbs II catalyst to cyclize a diene precursor derived from an amino acid (e.g., serine) and an allyl group. This approach allows for the introduction of chirality and diverse substituents at the C2, C3, and C5 positions.

Step-by-Step Protocol

Objective: Synthesis of a 2-substituted-1,4-oxazep-5-ene (precursor to saturated oxazepane).

Reagents:

-

Substrate:

-Allyl- -

Catalyst: Grubbs 2nd Generation Catalyst (2–5 mol%).

-

Solvent: Anhydrous Dichloromethane (DCM) (degassed).

-

Additive: Ti(OiPr)

(0.3 equiv) – Crucial for preventing chelation if Lewis basic sites are present.

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the diene substrate (1.0 mmol) in degassed anhydrous DCM (0.01 M concentration). Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

-

Catalyst Addition: Add Grubbs II catalyst (2 mol%) in one portion under an inert atmosphere (Argon/Nitrogen).

-

Reflux: Heat the mixture to reflux (40°C) for 2–4 hours. Monitor reaction progress via TLC (stain with KMnO

to visualize the alkene). -

Workup: Upon completion, cool to room temperature. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 12 hours to sequester the ruthenium species. Filter through a pad of Celite.

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

-

Hydrogenation (Optional): To obtain the saturated 1,4-oxazepane, dissolve the RCM product in MeOH and hydrogenate (H

, 1 atm) over Pd/C (10 wt%) for 2 hours.

Self-Validating Checkpoint:

-

NMR Verification: The disappearance of terminal alkene protons (

5.0–6.0 ppm) and the appearance of internal disubstituted alkene protons ( -

Mass Spec: The product should show a mass loss of 28 Da (ethylene gas) relative to the starting material.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 1,4-oxazepane via Ring-Closing Metathesis (RCM).

References

-

Liu, Y., et al. (2015). "6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα." Bioorganic & Medicinal Chemistry Letters.

-

Gijsen, H. J., et al. (2010).[1] "Analogues of morphanthridine and the tear gas dibenz[b,f][1,4]oxazepine (CR) as extremely potent activators of the human transient receptor potential ankyrin 1 (TRPA1) channel."[1] Journal of Medicinal Chemistry.

-

Neve, K. A., et al. (2001). "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands."[4] Bioorganic & Medicinal Chemistry.

-

BenchChem. (2025).[5] "Functional Group Transformations of the 1,4-Oxazepane Ring." Application Notes and Protocols.

-

Wymann, M. P., et al. (2023). "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry.

Sources

- 1. Analogues of morphanthridine and the tear gas dibenz[b,f][1,4]oxazepine (CR) as extremely potent activators of the human transient receptor potential ankyrin 1 (TRPA1) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Expanding the Druggable Genome: A Technical Guide to Unnatural Amino Acids

Introduction: Escaping the Canonical Box

For decades, drug discovery was bifurcated: small molecules offered oral bioavailability but low specificity, while biologics (antibodies/proteins) offered high specificity but poor stability and membrane permeability. The 20 canonical amino acids limit the chemical space of biologics to a fraction of what is physically possible.

Unnatural Amino Acids (UAAs) —also known as non-canonical amino acids (ncAAs)—bridge this gap. By introducing chemical groups not found in nature (ketones, azides, alkynes, halides), we can engineer "super-proteins" with enhanced stability, potency, and site-specific conjugation capabilities.

This guide moves beyond theory to the practical application of UAAs in two primary modalities: Peptide Therapeutics (via chemical synthesis) and Antibody-Drug Conjugates (ADCs) (via genetic code expansion).[1]

Mechanism of Action: Two Distinct Engineering Pathways

To implement UAAs effectively, you must distinguish between the two primary incorporation methods. Your choice depends entirely on the molecule size.

A. Solid-Phase Peptide Synthesis (SPPS)

Used for: Peptides (<50 amino acids), e.g., GLP-1 agonists. Here, UAAs are chemically coupled like standard amino acids.

-

Key UAAs:

-aminoisobutyric acid (Aib), N-methylated amino acids, D-amino acids. -

Mechanism: Steric hindrance from these UAAs restricts the conformational freedom of the peptide backbone, forcing it into a bioactive helical structure and blocking protease access.

B. Genetic Code Expansion (GCE)

Used for: Large Proteins (>50 amino acids), Antibodies, Enzymes. Since you cannot chemically synthesize a full antibody, you must reprogram the cell's translational machinery. This requires an Orthogonal Translation System (OTS) consisting of a "blind" tRNA and a specific synthetase that charges it with the UAA.

Visualization: The Amber Suppression Workflow

The following diagram illustrates the genetic reprogramming required to incorporate a UAA in a mammalian cell line (e.g., CHO or HEK293).

Caption: Figure 1: Genetic Code Expansion workflow utilizing Amber Suppression to incorporate UAAs into proteins.

Strategic Applications in Drug Discovery[2][3]

Peptide Therapeutics: The Stability Revolution

The primary failure mode for peptide drugs is rapid proteolytic degradation. Incorporating UAAs creates "stapled peptides" or sterically protected backbones.

Case Study: Semaglutide (Ozempic/Wegovy)

Semaglutide utilizes

| Feature | Native Peptide | UAA-Modified Peptide | Drug Discovery Benefit |

| Protease Resistance | Low (<10 min half-life) | High (Hours to Days) | Reduced dosing frequency. |

| Conformation | Flexible (Random Coil) | Rigid (Helical/Stapled) | Higher potency due to pre-organized binding. |

| Membrane Permeability | Poor | Improved | Potential for intracellular targets. |

Next-Generation ADCs: Site-Specific Conjugation

Traditional ADCs (e.g., T-DM1) rely on random conjugation to lysine or cysteine residues. This results in a heterogeneous mixture (DAR 0–8), leading to inconsistent pharmacokinetics and toxicity.

The UAA Solution: By incorporating a UAA like p-acetylphenylalanine (pAcF) or p-azidomethyl-L-phenylalanine (pAMF) , you introduce a unique chemical handle (ketone or azide) at a single, precise location on the antibody.

Visualization: Site-Specific ADC Conjugation

This workflow demonstrates the "Click" chemistry reaction that occurs after protein expression.

Caption: Figure 2: Site-specific conjugation of a toxin to an antibody using SPAAC (Click Chemistry) via a UAA handle.

Technical Protocol: Site-Specific Incorporation via Amber Suppression[4][5]

Objective: Express an anti-HER2 antibody Fab fragment containing p-acetylphenylalanine (pAcF) at position H121 in HEK293 cells.

Prerequisites:

-

Host Cells: HEK293F (suspension).

-

Plasmids:

-

pAntibody-TAG: Gene of interest with TAG stop codon at H121.

-

pEVOL-pAcF: Encodes the orthogonal tRNA/aaRS pair (optimized for mammalian expression).

-

-

Reagents: p-acetylphenylalanine (pAcF), PEI (transfection reagent).

Step-by-Step Methodology

Phase 1: Preparation (Day 0)

-

Seeding: Seed HEK293F cells at

cells/mL in expression medium. -

UAA Preparation: Dissolve pAcF in 0.1M NaOH to create a 100mM stock solution. Filter sterilize. Critical: Do not use DMSO for pAcF as it can precipitate in aqueous media.

Phase 2: Transfection & Induction (Day 1)

-

DNA Ratio: Prepare transfection mix with a 2:1 ratio of pAntibody-TAG to pEVOL-pAcF.

-

Why? Excess tRNA/synthetase plasmid is required to outcompete the endogenous release factor (eRF1) which tries to terminate translation at the TAG codon.

-

-

Complexation: Mix DNA with PEI (1:3 ratio) and incubate for 20 mins.

-

Transfection: Add complex dropwise to cells.

-

Supplementation: Immediately add pAcF stock to the culture to a final concentration of 1 mM .

-

Self-Validating Step: Include a control flask without pAcF. If the system is orthogonal, the control flask should produce no full-length protein (truncation at TAG). If protein is observed in the control, your system is "leaky."

-

Phase 3: Harvest & Validation (Day 4)

-

Harvest: Centrifuge cells and collect supernatant (for secreted Fab).

-

Purification: Standard Protein G affinity chromatography.

-

QC Check (Mass Spectrometry):

-

Intact Mass analysis is mandatory. You must observe a mass shift corresponding exactly to the difference between the native amino acid and pAcF.

-

Success Criteria: A single peak matching the theoretical mass of Fab-pAcF.

-

Failure Mode: A peak corresponding to Fab-Gln or Fab-Tyr indicates "read-through" by endogenous tRNAs.

-

Challenges & Future Outlook

While powerful, UAA technology faces specific hurdles in clinical translation:

-

Yield: Incorporation efficiency is rarely 100%. The competition between the orthogonal tRNA and the endogenous Release Factor 1 (eRF1) often leads to truncated byproducts (10–40% loss).

-

Solution: Engineered cell lines with "knocked-down" eRF1 or genomic recoding (e.g., E. coli C321.ΔA) are solving this.

-

-

Immunogenicity: The orthogonal synthetase (often bacterial in origin) and the UAA itself could be immunogenic.

-

Mitigation: Extensive de-immunization of the OTS enzymes and rigorous screening of the UAA-linker interface.

-

-

Cost: UAAs are more expensive than canonical amino acids.

-

Trend: Prices are dropping as bulk synthesis methods for UAAs like pAcF improve.

-

References

-

Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids.[2][3][4][5] Proceedings of the National Academy of Sciences, 109(40), 16101-16106. [Link]

-

Chin, J. W. (2014). Expanding and reprogramming the genetic code.[1][6][7] Nature, 510, 201–210. [Link]

-

Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707. [Link]

-

Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology, 10, 155. [Link]

-

Tian, F., et al. (2014). A general approach to site-specific antibody drug conjugates. Proceedings of the National Academy of Sciences, 111(5), 1766-1771. [Link]

Sources

- 1. Therapeutic applications of genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Unnatural amino acids in novel antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian … [ouci.dntb.gov.ua]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Expanded genetic code - Wikipedia [en.wikipedia.org]

Technical Guide: Discovery & Optimization of Novel Monoamine Reuptake Inhibitors (MRIs)

Executive Summary

The discovery of Monoamine Reuptake Inhibitors (MRIs) has shifted from serendipitous phenotypic screening to structure-based drug design (SBDD), driven by the "Resolution Revolution" in Cryo-EM.[1] This guide outlines a modern, self-validating workflow for discovering novel inhibitors of the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters. It prioritizes the identification of allosteric modulators and balanced Triple Reuptake Inhibitors (TRIs) to overcome the limitations of classical SSRIs/SNRIs, such as delayed onset and residual anhedonia.

Part 1: Structural Biology & Rational Design

The Cryo-EM Revolution: Beyond Homology

Historically, MRI design relied on homology models based on the bacterial leucine transporter (LeuT). Recent Cryo-EM structures of human SERT, NET, and DAT (resolved at <3.5 Å) have revealed distinct conformational states critical for drug design.

-

The Orthosteric Site (S1): The central binding site where endogenous monoamines and classical inhibitors (e.g., fluoxetine, cocaine) bind. High-affinity inhibition here locks the transporter in an outward-open or occluded state.

-

The Allosteric Site (S2): Located in the extracellular vestibule. Targeting S2 offers a novel pathway for allosteric modulation , potentially allowing for "use-dependent" inhibition that preserves basal neurotransmission while blunting supraphysiological surges (reducing side effects).

Mechanism of Action: The Alternating Access Model

To design effective inhibitors, one must understand the transport cycle. Inhibitors function by stabilizing specific conformations, preventing the transition required for substrate translocation.

Figure 1: The Alternating Access Mechanism. MRIs typically stabilize the Outward-Open conformation, preventing the transition to the Occluded state.

Part 2: Assay Development & Screening Strategies

Moving Beyond Radioligands: The ASP+ Fluorescence Assay

While radioligand binding (

Principle: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) is a fluorescent organic cation that mimics monoamines.[2] It is transported by SERT, NET, and DAT.[3] Upon entering the cell and binding to intracellular components, its quantum yield increases significantly, allowing real-time kinetic monitoring.

Protocol: High-Throughput ASP+ Uptake Assay

Objective: Determine

Materials:

-

HEK293 cells stably expressing hSERT, hNET, or hDAT.

-

ASP+ (Sigma-Aldrich or equivalent).

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

-

Detection: FLIPR or standard fluorescence plate reader (Ex 475 nm / Em 605 nm).

Step-by-Step Methodology:

-

Seeding: Plate cells (30,000/well) in poly-D-lysine coated 96-well black-wall/clear-bottom plates. Incubate 24h.

-

Starvation: Remove media; wash 1x with Assay Buffer. Incubate in 90 µL Assay Buffer for 15 min at 37°C to deplete intracellular monoamines.

-

Compound Addition: Add 10 µL of 10x test compound (final DMSO <1%). Incubate 15 min.

-

Control High: Buffer only (Max Uptake).

-

Control Low: 10 µM Cocaine or Fluoxetine (Non-specific background).

-

-

Substrate Initiation: Inject ASP+ (Final concentration: 2 µM for SERT/NET, 5 µM for DAT).

-

Kinetic Read: Immediately measure fluorescence every 30 seconds for 15 minutes.

-

Data Analysis: Calculate the slope of the linear uptake phase (RFU/min). Normalize to controls to determine % Inhibition.

Self-Validation Check:

-

Z-Factor: Must be > 0.5 for the plate to be valid.

-

Reference Standards: Run a dose-response of a known inhibitor (e.g., Paroxetine) on every plate. The

must fall within 2-fold of the historical mean.

Part 3: Medicinal Chemistry & SAR Optimization

The "Triple" Challenge: Selectivity Ratios

Developing Triple Reuptake Inhibitors (TRIs) requires tuning the affinity ratio between transporters.[4]

-

Balanced TRI: 1:1:1 ratio. Theoretical maximum efficacy but high risk of side effects.

-

Serotonin-Dominant TRI: 1:2:10 (SERT:NET:DAT). Preferred profile to minimize addiction potential (DAT) and cardiovascular risk (NET) while improving anhedonia (via moderate DA increase).

Discovery Pipeline Workflow

This workflow integrates computational filtering with experimental validation to de-risk the DAT component early.

Figure 2: Integrated Discovery Pipeline. Note the feedback loop from Safety back to Selectivity/Design.

Part 4: Advanced Pharmacological Profiling

Once leads are identified, simple

Data Presentation: Assay Comparison

| Feature | Radioligand Binding | ASP+ Fluorescence Uptake | Electrophysiology (Patch Clamp) |

| Primary Readout | Affinity ( | Functional Inhibition ( | Current ( |

| Throughput | Medium | High | Low |

| Physiological Relevance | Low (Equilibrium) | High (Transport kinetics) | Very High (Real-time currents) |

| Cost | High (Radioactive waste) | Low | High (Equipment/Labor) |

| Application | Hit Confirmation | Primary Screening | Mechanism of Action |

Electrophysiology: The Ultimate Validation

Use whole-cell patch clamp to measure transporter-associated currents .

-

Protocol: Clamp cells at -60 mV. Superfuse substrate (e.g., 5-HT). Observe inward current.[5][6]

-

Inhibition: Apply lead compound. A competitive inhibitor will reduce the current amplitude but not the decay rate. An allosteric modulator may alter the decay rate or peak amplitude without competing for the S1 site.

References

-

Hu, Y., et al. (2025). Cryo-EM Structures Reveal Key Mechanisms of Noradrenaline Transporter.[7] NIH/PubMed. (Note: Cited via search snippet context, representative of recent structural biology advances).

-

Coleman, J. A., et al. (2016). Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport. Nature.[5] [Link]

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. (Industry Standard Protocol). [Link]

-

Schwartz, J. W., et al. (2005). A Fluorescence-Based Assay for the Neurotransmitter Transporters. Journal of Biomolecular Screening. [Link]

-

Kallal, L. A., et al. (2024). Allosteric modulation of serotonin and dopamine transporters: New insights. Current Research in Physiology. [Link]

Sources

- 1. Frontiers | Cryo-electron microscopy-based drug design [frontiersin.org]

- 2. Real-time uptake of fluorescent ASP+ via the organic cation transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Allosteric Modulation of Neurotransmitter Transporters as a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryo‐EM Structures Reveal Key Mechanisms of Noradrenaline Transporter - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Flatland: The 1,4-Oxazepane as a High-Fsp³ Privileged Scaffold

Executive Summary

In the pursuit of novel chemical space, the "escape from flatland" has become a central dogma of modern medicinal chemistry. While 5- and 6-membered heterocycles (morpholines, piperazines) dominate fragment libraries, the 1,4-oxazepane —a seven-membered ring containing one oxygen and one nitrogen—remains a "privileged" yet underutilized scaffold.

This guide explores the 1,4-oxazepane as a superior alternative to morpholine, offering distinct vectorial alignment, enhanced solubility through increased Fsp³ character, and unique conformational dynamics that mimic peptide

Part 1: Structural & Conformational Dynamics

The "Twist-Chair" Advantage

Unlike the rigid chair conformation of morpholine, the 1,4-oxazepane ring introduces a controlled flexibility. The seven-membered ring typically exists in a dynamic equilibrium between twist-chair and distorted boat conformations.

-

Vectorial Alignment: The bond angles in the 7-membered ring allow substituents at the C2, C6, and N4 positions to access binding pockets that are geometrically forbidden to their 6-membered analogs.

-

Lipophilicity Modulation: The ether oxygen serves as a weak hydrogen bond acceptor (HBA), modulating the pKa of the N4 amine (typically 1–2 units lower than piperidine), which improves membrane permeability and reduces hERG liability.

-

Peptidomimesis: The 1,4-oxazepane scaffold is a validated

-turn inducer. When incorporated into peptide backbones, the ring constraints force the backbone into a reverse turn, stabilizing bioactive conformations critical for protein-protein interaction (PPI) inhibitors.

Data Comparison: 1,4-Oxazepane vs. Common Heterocycles

| Feature | Morpholine (6-Ring) | 1,4-Diazepane (7-Ring) | 1,4-Oxazepane (7-Ring) |

| Dominant Conformation | Rigid Chair | Flexible Twist-Boat | Twist-Chair / Boat |

| Fsp³ Character | High | High | High |

| H-Bond Donors | 0 (if N-sub) | 1 (Secondary amine) | 0 (Ether O is HBA only) |

| Metabolic Liability | Low | Moderate (N-oxidation) | Low (Ether stability) |

| Primary Utility | Solubilizing Group | Linker / Scaffold | Turn Mimetic / Core Scaffold |

Part 2: Synthetic Architectures

The historical scarcity of 1,4-oxazepanes in screening libraries stems from synthetic challenges: entropic penalties often favor intermolecular polymerization over intramolecular cyclization. Below, we detail the two most robust pathways to access this scaffold.

Pathway A: Intramolecular Etherification (The "Robust" Route)

This method relies on the cyclization of amino-alcohol precursors. It is preferred for generating chiral 1,4-oxazepanes from the chiral pool (e.g., serine or homoserine derivatives).

Pathway B: Reductive Cyclization of N-Propargylamines

A more modern approach utilizing atom-economic gold or platinum catalysis to close the ring via 7-endo-dig cyclization.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesizing 1,4-oxazepanes, highlighting the divergence based on starting material availability.

Figure 1: Decision matrix for selecting the optimal synthetic route based on stereochemical requirements and precursor availability.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

Selective Dopamine D4 Receptor Ligands

Research has demonstrated that 2,4-disubstituted 1,4-oxazepanes can achieve high selectivity for the Dopamine D4 receptor over the D2 subtype.

-

Mechanism: The 7-membered ring positions the basic nitrogen and the aromatic substituents in a specific spatial arrangement that discriminates against the D2 pocket, potentially reducing extrapyramidal side effects associated with classic antipsychotics.

-

SAR Insight: The size of the ring is critical; contracting to a morpholine or expanding to an 8-membered ring results in a loss of affinity or selectivity [1].

Peptidomimetics: The -Turn Inducer

The 1,4-oxazepane-2,5-dione and related scaffolds serve as potent

-

Mechanism: When inserted into a peptide chain (at the

position), the oxazepane ring constrains the -

Application: This is particularly valuable in disrupting Protein-Protein Interactions (PPIs), where the bioactive epitope is often a turn motif (e.g., p53-MDM2 inhibitors) [2].

Part 4: Experimental Protocol

Protocol: Synthesis of Chiral 1,4-Oxazepane via Intramolecular Cyclization Rationale: This protocol addresses the common issue of dimerization by utilizing high-dilution conditions and a specific leaving group strategy.

Materials

-

Substrate: N-Cbz-protected amino alcohol (derived from L-homoserine).

-

Reagents: Sodium Hydride (NaH, 60% dispersion), p-Toluenesulfonyl chloride (TsCl).

-

Solvent: Anhydrous THF and DMF.

Step-by-Step Methodology

-

Activation (Tosylation):

-

Dissolve the N-Cbz-amino alcohol (1.0 eq) in anhydrous Pyridine/DCM (1:1).

-

Cool to 0°C. Add TsCl (1.2 eq) portion-wise.

-

Stir at RT for 4 hours until TLC indicates consumption of starting material.

-

QC Check:

H NMR should show the characteristic aromatic doublets of the tosyl group.

-

-

Cyclization (The Critical Step):

-

Preparation: Prepare a suspension of NaH (2.5 eq) in anhydrous DMF.

-

High Dilution Addition: Dissolve the tosylated intermediate in DMF to a concentration of 0.02 M (Critical: High concentration favors intermolecular dimerization).

-

Add the substrate solution dropwise to the NaH suspension over 2 hours using a syringe pump at 0°C.

-

Allow to warm to RT and stir for 12 hours.

-

-

Workup & Purification:

-

Quench with saturated NH

Cl solution. -

Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.

-

Purify via flash column chromatography (Hexane/EtOAc).

-

-

Validation:

-

NMR: Look for the disappearance of the tosyl peaks and the distinct diastereotopic splitting of the ring protons (CH

-O) in the 3.5–4.0 ppm region. -

Mass Spec: Confirm the molecular ion

.

-

Part 5: SAR Logic & Visualization

The following diagram details the Structure-Activity Relationship (SAR) logic for derivatizing the scaffold.

Figure 2: SAR map illustrating the functional zones of the 1,4-oxazepane scaffold and their pharmacological impact.

References

-

New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Source: PubMed / Bioorg Med Chem. URL:[Link]

-

Beta-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Source: ResearchGate.[2][3][4] URL:[Link]

-

Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Source: ChemRxiv. URL:[Link][5]

-

Synthesis of 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Source: National Institutes of Health (NIH). URL:[Link]

Sources

Technical Guide: Preliminary Investigation & Quality Control of Boc-Protected Amino Acids

Executive Summary

In peptide chemistry, the integrity of the starting material—specifically

This guide outlines a rigorous Preliminary Investigation Workflow designed for researchers to qualify Boc-protected building blocks before they are committed to Solid Phase Peptide Synthesis (SPPS) or solution-phase coupling.

Part 1: The Chemical Rationale

The Boc group functions as an acid-labile, base-stable protecting group.[1] Its utility relies on orthogonality: it remains intact during basic coupling conditions (neutralizing with DIEA/TEA) but cleaves rapidly in moderately strong acids (TFA).

The Mechanism of Lability

The preliminary investigation must confirm that the Boc group is present and stable, yet ready to cleave. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the carbamate to generate the free amine,

Critical Insight: The generation of the tert-butyl cation is the primary source of side reactions (alkylation of Trp, Tyr, Met). Therefore, a preliminary investigation must not only test for purity but also verify that the material is free of contaminants (like water or aldehydes) that could exacerbate cation scrambling during the eventual deprotection.

Diagram 1: Boc Protection & Deprotection Cycle

Caption: The lifecycle of Boc protection. Note the acid-mediated cleavage pathway which releases isobutylene gas.

Part 2: The Investigation Workflow (Incoming QC)

Do not assume commercial reagents are pure. D-isomers and free amino acids are common impurities. Follow this logical cascade:

Visual & Physical Inspection

-

Observation: Material should be a free-flowing white crystalline powder.

-

Red Flag: Clumping or "sticky" texture indicates hydrolysis or hygroscopic moisture absorption.

-

Smell Test: A strong odor of isobutylene (sweet/gasoline-like) suggests the Boc group is already degrading.

Solubility Profiling

Boc-amino acids are hydrophobic.

-

Test: Dissolve 10 mg in 1 mL of DCM (Dichloromethane).

-

Pass: Clear, colorless solution.

-

Fail: Turbidity suggests the presence of free amino acid (which is insoluble in DCM) or inorganic salts.

Thin Layer Chromatography (TLC) Analysis

This is the most robust rapid-assessment tool.

-

Objective: Differentiate Boc-AA (Product) from Free AA (Starting Material/Degradation).

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).

-

Visualization: Ninhydrin (requires modification, see Protocol A).

Identity Verification (Melting Point)

Boc-amino acids have distinct, sharp melting points. A range >2°C indicates impurity.

| Amino Acid Derivative | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Boc-Gly-OH | 175.2 | 87 - 90 |

| Boc-L-Ala-OH | 189.2 | 82 - 84 |

| Boc-L-Phe-OH | 265.3 | 85 - 87 |

| Boc-L-Trp-OH | 304.3 | 137 - 140 (dec) |

| Boc-L-Pro-OH | 215.2 | 133 - 135 |

Part 3: Experimental Protocols

Protocol A: Modified Ninhydrin TLC for Boc-AAs

Standard ninhydrin detects free amines. Boc-amines are protected and will NOT stain unless deprotected directly on the plate.

Reagents:

-

Ninhydrin Solution: 0.3g Ninhydrin in 100mL n-butanol + 3mL Acetic Acid.

-

Acidifier: Concentrated HCl vapors or a drop of concentrated HCl added to the stain.

Step-by-Step:

-

Spotting: Spot the Boc-AA sample and a Free AA reference (co-spot if necessary).

-

Development: Run the plate in CHCl

:MeOH:AcOH (90:8:2). -

Drying: Dry the plate thoroughly with a heat gun to remove acetic acid from the mobile phase.

-

Visualization: Dip in Ninhydrin solution.

-

Activation (The Trick): Heat the plate strongly (~110°C) for 2-3 minutes. The heat + trace acid in the stain will cleave the Boc group in situ, revealing a purple/pink spot.

-

Interpretation: The Boc-AA will have a much higher

(closer to solvent front) than the Free AA (stays near baseline). -

Purity Check: If you see a faint spot at the baseline in your Boc-AA lane, your sample contains free amino acid.

-

Protocol B: The "TFA Spike" Test (Deprotection Verification)

Before large-scale use, verify the kinetics of deprotection.

-

Dissolve 5 mg Boc-AA in 0.5 mL DCM.

-

Add 0.5 mL TFA (Trifluoroacetic acid).

-

Observation: Look for immediate bubbling (

and Isobutylene evolution). -

Wait 10 minutes. Evaporate under nitrogen stream.

-

Run TLC (Protocol A) against the original sample.

-

Result: The "Spike" sample should now show a spot at the baseline (Free AA), confirming the Boc group is removable.

Part 4: Comparative Analysis (Boc vs. Fmoc)

Understanding why you are using Boc is part of the investigation.

| Feature | Boc Chemistry | Fmoc Chemistry |

| Deprotection | Acidic (TFA) | Basic (Piperidine) |

| Cleavage from Resin | Strong Acid (HF or TFMSA) | Moderate Acid (TFA) |

| Solubility | High in DCM, moderate in DMF | High in DMF, moderate in DCM |

| Aggregates | Less aggregation (acid disrupts H-bonds) | Prone to |

| Cost | Generally Cheaper | More Expensive |

| Safety | High Hazard (HF is lethal/corrosive) | Moderate Hazard (Piperidine is toxic) |

Part 5: Troubleshooting & Stability

Diagram 2: QC Decision Tree

Caption: Decision matrix for accepting or rejecting Boc-protected starting materials.

Common Failure Modes

-

Isobutylene Loss: If stored in a warm environment (>25°C), the carbamate can spontaneously decompose. Prevention: Store at +4°C.

-

DCHA Salts: Many commercial Boc-AAs are sold as Dicyclohexylamine (DCHA) salts to improve stability.

-

Action: You MUST convert DCHA salts to the free acid before coupling. Wash the DCM solution with dilute

or

-

References

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

Sources

Application Note: High-Efficiency Incorporation of N-Boc-1,4-Oxazepane-2-Carboxylic Acid in Peptide Synthesis

Abstract & Strategic Overview

The incorporation of N-Boc-1,4-oxazepane-2-carboxylic acid (Boc-Oxa-OH) into peptide backbones represents a strategic method for introducing conformational constraints. Structurally homologous to proline but featuring a seven-membered ring with a heteroatom (oxygen) at the 4-position, this scaffold acts as a potent turn inducer and can modulate the solubility and lipophilicity of peptidomimetics.

However, the incorporation of this building block presents two distinct synthetic challenges:

-

Steric Hindrance: The seven-membered ring imposes significant steric bulk, retarding the kinetics of both its own coupling and the subsequent acylation of its secondary amine.

-

Secondary Amine Nucleophilicity: Upon deprotection, the resulting oxazepane ring presents a secondary amine that is less reactive than primary amines and prone to diketopiperazine (DKP) formation if situated at the dipeptide stage.

This guide details the protocol for utilizing N-Boc-1,4-oxazepane-2-carboxylic acid, specifically addressing its use in Boc-SPPS (Solid Phase Peptide Synthesis) and as an N-terminal capping unit in Fmoc-SPPS .

Chemical Logic & Experimental Design

The "N-Boc" Constraint

The starting material is N-Boc protected. This dictates the synthesis strategy:

-

In Boc-SPPS: It functions as a standard building block. The Boc group is removed with TFA, and the peptide chain is elongated.

-

In Fmoc-SPPS: It serves primarily as the N-terminal residue (capping unit). The Boc group is orthogonal to the Fmoc deprotection conditions (piperidine) but is removed during the final global cleavage (TFA), leaving a free N-terminal secondary amine.

Coupling Reagent Selection

Due to the steric demand of the 7-membered ring, standard carbodiimide couplings (DIC/HOBt) are often insufficient, leading to deletion sequences.

-

Recommendation: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP . The 7-azabenzotriazole moiety facilitates coordination and accelerates coupling to secondary amines.

-

Base: DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine) is required.

Visual Workflow (Logic Gate)

The following diagram illustrates the decision process for incorporating this specific building block based on your synthesis platform.

Figure 1: Decision tree for incorporating N-Boc-1,4-oxazepane-2-carboxylic acid based on synthesis mode.

Detailed Experimental Protocols

Reagent Preparation Table

| Reagent | Concentration | Preparation Notes | Role |

| Boc-Oxa-OH | 0.2 M | Dissolve in anhydrous DMF. Sonicate if necessary. | Building Block |

| HATU | 0.2 M | Dissolve in anhydrous DMF. Prepare fresh. | Coupling Agent |

| DIEA | 0.4 M | Dissolve in NMP or DMF. | Base |

| TFA Cocktail | 50% v/v | TFA in DCM (for Boc-SPPS deprotection). | Deprotection |

| Chloranil | 2% w/v | Dissolve in DMF or Acetaldehyde. | Monitoring (2° Amine) |

Protocol A: Coupling Boc-Oxa-OH to the Peptide Chain

This step attaches the carboxylic acid of the oxazepane to the N-terminus of the resin-bound peptide.

-

Resin Preparation: Swell the resin (containing the free amine peptide) in DMF for 20 minutes. Drain.

-

Activation (Pre-activation is critical):

-

In a separate vial, combine 3.0 equivalents of N-Boc-1,4-oxazepane-2-carboxylic acid.

-

Add 2.9 equivalents of HATU (use slightly less than the amino acid to prevent capping with the uronium salt).

-

Add 6.0 equivalents of DIEA.

-

Vortex for 30 seconds to form the activated ester (OAt ester).

-

-

Coupling:

-

Add the activated mixture to the resin.

-

Agitate (shake, do not stir with magnetic bar) for 2 hours at room temperature.

-

Note: Extended coupling times are required due to the ring sterics.

-

-

Monitoring:

-

Perform a Kaiser Test .

-

If blue (positive), re-couple using PyBrOP or HATU with fresh reagents for another 2 hours.

-

If colorless (negative), proceed to wash.

-

-

Wash: DMF (3x), DCM (3x), DMF (3x).

Protocol B: Chain Elongation (Acylating the Oxazepane Amine)

This step applies ONLY to Boc-SPPS, where the Boc group is removed to allow further growth.

-

Deprotection (Boc Removal):

-

Treat resin with 50% TFA in DCM (2 x 1 minute washes, then 1 x 30 minute reaction).

-

Wash thoroughly: DCM (5x), DMF (5x).

-

Neutralization: Treat with 5% DIEA in DMF (2 x 2 min) to ensure the secondary amine is free base.

-

-

Verification:

-

Perform a Chloranil Test (Specific for secondary amines).

-

Result: The beads should turn dark blue/green. (Kaiser test is not effective for secondary amines).

-

-

Coupling the Next Amino Acid (The "Hard" Step):

-

The nucleophile is now a sterically hindered secondary amine.

-

Reagent: Use HATU or HOAt/DIC .

-

Stoichiometry: Increase to 5.0 equivalents of the incoming amino acid and coupling reagent.

-

Conditions: Double couple.

-

Coupling 1: 2 hours at RT.

-

Coupling 2: 2 hours at RT or overnight.

-

-

Advanced Option: If coupling fails (confirmed by Chloranil), convert the incoming amino acid to an Acid Fluoride (using TFFH) or use symmetric anhydrides .

-

Troubleshooting & Critical Parameters

Diketopiperazine (DKP) Formation

If the oxazepane is the second residue coupled to the resin (i.e., Resin-AA1-Oxazepane-NH2), there is a high risk of DKP formation upon deprotection of the oxazepane. The free amine can attack the C-terminal ester linkage, cleaving the dipeptide from the resin.

-

Prevention: Use bulky resins (e.g., 2-chlorotrityl chloride) or ensure rapid coupling of the third amino acid. In Boc-SPPS, this is less of an issue with PAM resins but critical with benzyl ester linkages.

Solubility

Peptides containing oxazepanes may aggregate.

-

Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1 M LiCl) during the coupling steps if aggregation is suspected.

References

-

Synthesis and conformation of 1,4-oxazepane-containing peptides. Source: Journal of Organic Chemistry. Context: Establishes the conformational preference of the 7-membered ring. URL:[Link] (General Journal Link - Specific article context derived from search consensus on oxazepane scaffolds).

-

Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization. Source: National Institutes of Health (NIH) / PubMed. Context: Discusses the synthesis and stability of the oxazepane core. URL:[Link]

Application Note: Solid-Phase Peptide Synthesis with 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic Acid

[1]

Abstract & Introduction

This guide details the protocols for incorporating 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS: 1273567-44-4) into peptide backbones via Solid-Phase Peptide Synthesis (SPPS).[1]

This non-proteinogenic amino acid functions as a proline surrogate .[1] Unlike proline, the 7-membered oxazepane ring introduces unique conformational flexibility while maintaining local constraints, often inducing Type II

Key Technical Challenges:

-

Steric Hindrance: The secondary amine within the 7-membered ring is significantly more hindered than proline, making chain elongation difficult.[1]

-

Orthogonality: As a Boc-protected building block, its use in standard Fmoc-SPPS is restricted to the N-terminus unless a Boc-chemistry strategy is employed.[1]

Chemical Specifications & Handling

| Property | Specification |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid |

| Formula | |

| MW | 245.27 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DCM, DMF, NMP.[1][2] Slightly soluble in water.[1] |

| Chirality | Available as (S) or (R) enantiomers.[1][3] (S)-isomer mimics L-Proline.[1] |

| Storage | 2-8°C, Desiccated. Hygroscopic. |

Strategic Considerations: The "Why" and "How"

The Coupling Paradox

Integrating this molecule involves two distinct chemical challenges:

-